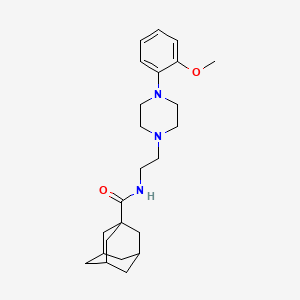
(3r,5r,7r)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide is a compound that has garnered interest due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an adamantanecarboxamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research in medicinal chemistry.
Métodos De Preparación
The synthesis of N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 1-(2-methoxyphenyl)piperazine, which is then reacted with 1-adamantanecarboxylic acid chloride to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Análisis De Reacciones Químicas
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperazine ring or the adamantane moiety.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for studying receptor-ligand interactions.
Medicine: Research has indicated its potential as a therapeutic agent for treating neurological disorders, cardiovascular diseases, and certain types of cancer.
Mecanismo De Acción
The mechanism of action of N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The binding affinity and selectivity of the compound for these receptors are influenced by its structural features, including the piperazine ring and the adamantanecarboxamide moiety .
Comparación Con Compuestos Similares
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar structural features used to manage hypertension.
These compounds share structural similarities with N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1-adamantanecarboxamide but differ in their specific substituents and pharmacological profiles, highlighting the uniqueness of the latter in terms of its therapeutic potential and receptor interactions.
Propiedades
Número CAS |
127266-57-3 |
|---|---|
Fórmula molecular |
C24H35N3O2 |
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H35N3O2/c1-29-22-5-3-2-4-21(22)27-10-8-26(9-11-27)7-6-25-23(28)24-15-18-12-19(16-24)14-20(13-18)17-24/h2-5,18-20H,6-17H2,1H3,(H,25,28) |
Clave InChI |
UMZYBCYFDMPPNO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B14147306.png)
![2-[(4-Methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14147310.png)
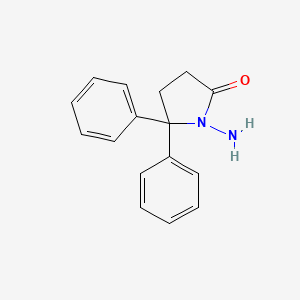
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
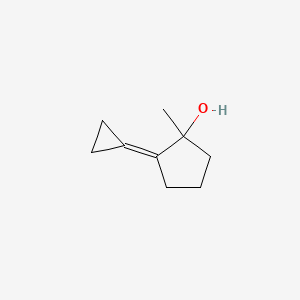
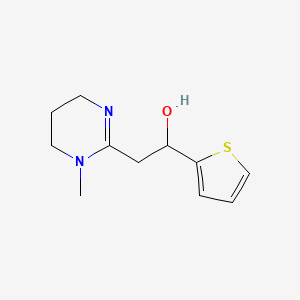
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-1,3,2-dioxaborolane](/img/structure/B14147335.png)
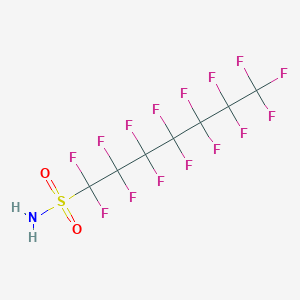
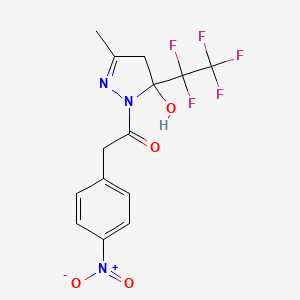


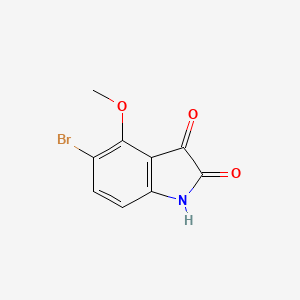
![1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate](/img/structure/B14147376.png)

